threo-D-beta-Methylphenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R,3S)-2-Amino-3-phenyl-butyric acid hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . Its molecular weight is approximately 215.68 .
Molecular Structure Analysis
The molecular structure of “(2R,3S)-2-Amino-3-phenyl-butyric acid hydrochloride” is defined by its molecular formula, C10H14ClNO2 . For a more detailed structural analysis, one would typically refer to resources like ChemSpider, which provide tools for visualizing and analyzing the structure of chemical compounds .Scientific Research Applications
Enzymatic Reactions and Stereochemistry
- Research has shown that (2R,3S)-2-Amino-3-phenyl-butyric acid hydrochloride is involved in enzymatic reactions. A study by Willadsen and Eggerer (1975) found that the compound plays a role in the enoyl-CoA hydratase reaction, demonstrating the stereospecific elimination of water elements in this reaction (Willadsen & Eggerer, 1975).
Optical Resolution and Synthesis
- Shiraiwa et al. (2006) conducted a study on the optical resolution of this compound, highlighting its importance in the preparation of optically active forms for various applications, such as the synthesis of enzyme inhibitors (Shiraiwa et al., 2006).
- Additionally, Suzuki et al. (2005) described a novel synthetic method for derivatives of this compound, which are valuable as pharmaceutical intermediates (Suzuki et al., 2005).
Antimicrobial Activity
- Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino Acid Derivatives containing this compound and found them to exhibit good antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Chiral Separation Techniques
- The work by Vaccher et al. (1995) explored the enantiomeric resolution of analogues of this compound, which is crucial for understanding its pharmacological properties (Vaccher, Berthelot, & Debaert, 1995).
Pharmaceutical Intermediate Synthesis
- The compound's derivatives have been utilized in the synthesis of enzyme inhibitors and pharmaceutical intermediates, as demonstrated by Suzuki et al. (2005), which opens avenues for drug development (Suzuki et al., 2005).
Advanced Drug Synthesis
- Wu et al. (2019) highlighted the use of this compound in the synthesis of key intermediates for antiviral drugs, showcasing its potential in the pharmaceutical industry (Wu et al., 2019).
Properties
IUPAC Name |
(2R,3S)-2-amino-3-phenylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(9(11)10(12)13)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H/t7-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWQBMDOXGYAA-DKXTVVGFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.